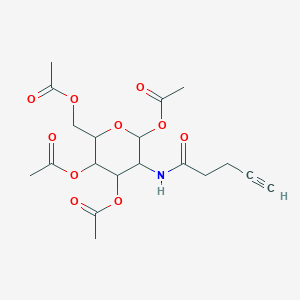
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl)
概要
説明
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl) is an unnatural alkyne-containing monosaccharide building block. The alkyne moiety allows for modification through chemoselective ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and various palladium-catalyzed coupling reactions . The acetyl groups increase solubility in many solvents, making handling easier .
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of acetic anhydride and pyridine for acetylation, followed by the addition of 4-pentynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for N-(4-pentynoyl)-glucosamine-tetraacylated are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to increase yield and purity.
化学反応の分析
Types of Reactions
N-(4-pentynoyl)-glucosamine-tetraacylated undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for deacetylation.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Deacetylated glucosamine derivatives.
科学的研究の応用
N-(4-pentynoyl)-glucosamine-tetraacylated is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Metabolic Labeling: Used for studying glycoproteins through metabolic labeling in vivo and subsequent chemoselective ligation.
Imaging Glycans: Utilized in imaging glycans in developing organisms, such as zebrafish.
Proteomic Analysis: Facilitates the study of cellular trafficking of labeled proteins and proteomic analysis.
作用機序
The mechanism of action of N-(4-pentynoyl)-glucosamine-tetraacylated involves its incorporation into glycoproteins instead of its natural counterpart, N-acetylglucosamine. The alkyne group allows for subsequent detection via Cu(I)-catalyzed click reactions with fluorescent-labeled azides or biotin-azide . This enables the visualization and study of glycoproteins and their cellular pathways .
類似化合物との比較
Similar Compounds
N-(4-pentynoyl)-galactosamine-tetraacylated (Ac4GalNAl): Similar in structure and function, used for studying glycoproteins.
N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Another alkyne-functionalized monosaccharide used for metabolic labeling.
Uniqueness
N-(4-pentynoyl)-glucosamine-tetraacylated is unique due to its specific alkyne group, which allows for highly selective chemoselective ligation reactions. This specificity makes it a valuable tool for studying glycoproteins and their functions in various biological processes .
特性
分子式 |
C19H25NO10 |
|---|---|
分子量 |
427.41 |
IUPAC名 |
[3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25) |
InChIキー |
PODQGPKRSTUNAT-QNGFGXIMSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
外観 |
Solid powder |
純度 |
>90% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
